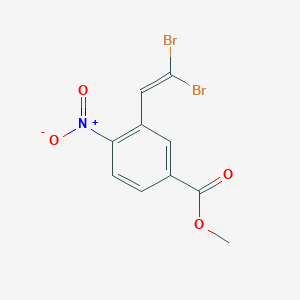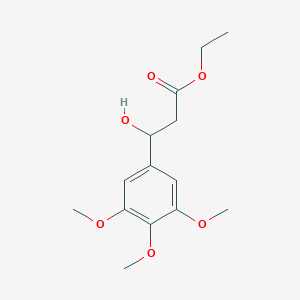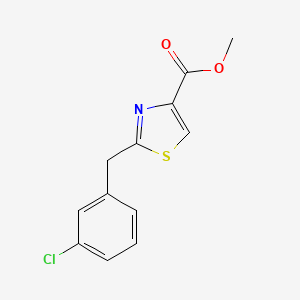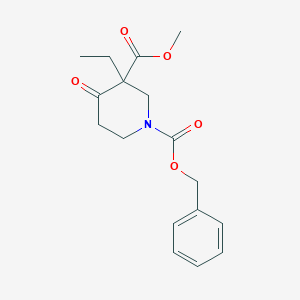![molecular formula C6H4ClN3 B13666272 8-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B13666272.png)
8-Chloroimidazo[1,2-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloroimidazo[1,2-c]pyrimidine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the desired compound. The reaction conditions often involve heating and the use of solvents like ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloroimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of corresponding imidazo[1,2-c]pyrimidine oxides.
Reduction: Formation of reduced imidazo[1,2-c]pyrimidine derivatives.
Substitution: Formation of substituted imidazo[1,2-c]pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
8-Chloroimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-Chloroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar structural features but different biological activities.
Imidazo[1,2-b]pyridazine: A related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
Imidazo[1,2-c]quinoxaline: A compound with a similar core structure but additional fused rings, resulting in unique applications.
Uniqueness: 8-Chloroimidazo[1,2-c]pyrimidine is unique due to its specific ring fusion and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. This compound’s distinct structure allows for targeted modifications and the development of derivatives with tailored properties for various applications.
Propriétés
Formule moléculaire |
C6H4ClN3 |
|---|---|
Poids moléculaire |
153.57 g/mol |
Nom IUPAC |
8-chloroimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-8-4-10-2-1-9-6(5)10/h1-4H |
Clé InChI |
NUCPFHUKSXWLOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=NC=C(C2=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl (R)-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13666240.png)




